3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrCl2NO It is a piperidine derivative that features a bromine and chlorine-substituted phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-bromo-4-chlorophenoxy)ethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)ethylamine: A precursor in the synthesis of 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride.
4-Bromo-2-chlorophenoxyacetic acid: Another compound with similar structural features.
2-(2-Bromo-4-chlorophenoxy)ethanol: A related compound with a hydroxyl group instead of a piperidine ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenoxyethyl group, which imparts distinct chemical properties
Properties
IUPAC Name |
3-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-8-11(15)3-4-13(12)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSSUSHECKVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-06-3 | |
Record name | Piperidine, 3-[2-(2-bromo-4-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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